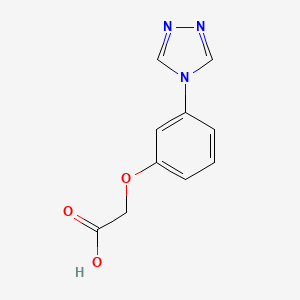

2-(3-(4H-1,2,4-triazol-4-yl)phenoxy)acetic acid

Vue d'ensemble

Description

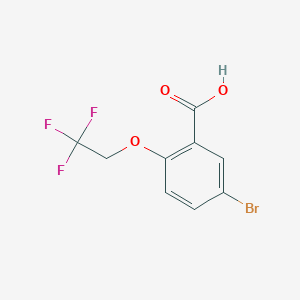

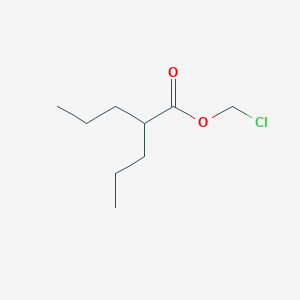

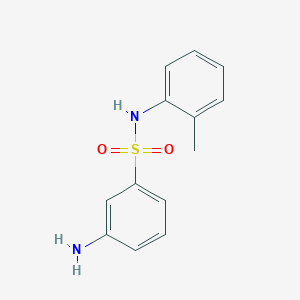

“2-(3-(4H-1,2,4-triazol-4-yl)phenoxy)acetic acid” is a chemical compound with the linear formula C10H10O3N3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . This compound is a solid in form .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, which includes “this compound”, has been reported in a research paper . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringO=C(O)COC1=CC(N2C=NN=C2)=CC=C1.Cl . This indicates that the compound contains a triazole ring attached to a phenyl group, which is further linked to an acetic acid moiety through an ether linkage .

Applications De Recherche Scientifique

Triazole derivatives, including compounds like 2-(3-(4H-1,2,4-triazol-4-yl)phenoxy)acetic acid, have garnered interest in scientific research due to their broad spectrum of biological activities. These compounds are part of a class of five-membered heterocyclic compounds notable for their diverse biological properties, which include anti-inflammatory, antimicrobial, antitumoral, and antiviral activities among others. Their structural variation allows for significant versatility in pharmaceutical and agricultural applications, making them a focus of extensive study and development (Ferreira et al., 2013).

Biological Activities and Applications

The chemical framework of triazoles, including this compound, allows for potential uses in a variety of therapeutic areas. This includes their application in treating neglected diseases, combating resistant bacterial strains, and addressing new viral outbreaks. The flexibility in their chemical structure enables the synthesis of compounds targeting specific biological pathways, offering pathways to novel treatments for a range of conditions (Ferreira et al., 2013).

Environmental and Agricultural Implications

In addition to their medicinal applications, triazole derivatives have been explored for their role in environmental and agricultural settings. Their activity against various pests and diseases affecting crops highlights their importance in developing safer, more effective agrochemicals. Furthermore, the study of these compounds extends to their behavior in aquatic environments and their potential impacts on water quality and ecosystem health, underscoring the need for comprehensive evaluation and responsible use (Muszyński et al., 2019).

Advances in Synthesis and Sustainability

The synthesis of triazole derivatives, including eco-friendly approaches, has been a focus of recent research, aiming to improve the efficiency and reduce the environmental impact of production processes. Innovations in green chemistry and sustainable synthesis methods are crucial for expanding the utility of these compounds while minimizing their ecological footprint. Efforts to develop new, more efficient synthetic routes that consider energy conservation and environmental sustainability are ongoing, reflecting the broader shift towards greener pharmaceutical and chemical manufacturing practices (de Souza et al., 2019).

Safety and Hazards

Mécanisme D'action

Target of Action

1,2,4-triazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

It’s known that the interaction between similar compounds and their targets often involves the formation of hydrogen bonds .

Biochemical Pathways

It’s known that similar compounds can influence a variety of biochemical processes .

Pharmacokinetics

The presence of the 1,2,4-triazole moiety can influence the molecule’s lipophilicity, polarity, and hydrogen bonding capacity, improving the compounds’ pharmacological, pharmacokinetic, toxicological, and physicochemical properties .

Result of Action

Similar compounds have been reported to exhibit a variety of biological activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .

Propriétés

IUPAC Name |

2-[3-(1,2,4-triazol-4-yl)phenoxy]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c14-10(15)5-16-9-3-1-2-8(4-9)13-6-11-12-7-13/h1-4,6-7H,5H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEMBHOICJGWUSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC(=O)O)N2C=NN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Methylbenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3157205.png)

![tert-butyl N-[(1R,2R)-rel-2-phenylcyclopropyl]carbamate](/img/structure/B3157227.png)

![O-[(3,4-dichlorophenyl)methyl]hydroxylamine](/img/structure/B3157231.png)